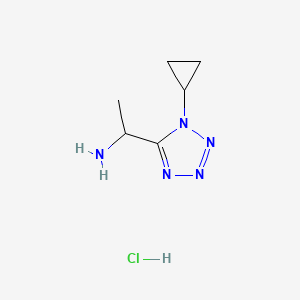

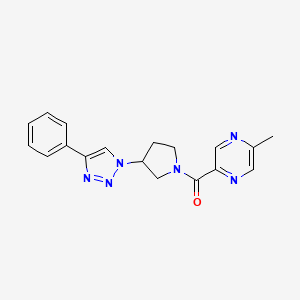

1-(1-Cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

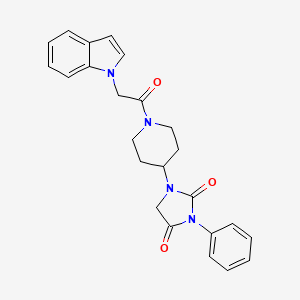

The compound "1-(1-Cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride" belongs to a class of chemicals with significant potential in various scientific and industrial applications. Its structure incorporates a cyclopropyl group attached to a tetrazole ring, a common motif in chemistry due to its relevance in mimicking biologically significant molecules.

Synthesis Analysis

The synthesis of related compounds often involves the alkylation of tetrazoles or cyclopropylamines. For instance, compounds like 1-substituted 1H-1,2,3,4-tetrazole have been synthesized through reactions catalyzed by Ytterbium triflate hydrate from amines, triethyl orthoformate, and sodium azide (Su et al., 2006). These methods highlight potential pathways for synthesizing the compound of interest, focusing on the functionalization of the tetrazole ring and incorporation of the cyclopropyl group.

Molecular Structure Analysis

The molecular structure of compounds related to "1-(1-Cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride" often exhibits unique hydrogen bonding and ring arrangements. For example, the synthesis of β-oligopeptides from 1-(aminomethyl)cyclopropanecarboxylic acid reveals the influence of the cyclopropane ring on molecular conformation and hydrogen bonding patterns (Abele et al., 1999). These insights can be applied to understand the three-dimensional structure and potential interactions of the target compound.

Chemical Reactions and Properties

Chemical reactions involving cyclopropyl and tetrazole groups are diverse, with mechanisms that can include cycloadditions, nucleophilic substitutions, and radical formations. For instance, the nitrosation of N-cyclopropyl-N-alkylanilines leads to specific cleavage of the cyclopropyl group, demonstrating the reactivity of compounds containing cyclopropyl attached to nitrogen-containing rings (Loeppky & Elomari, 2000).

科学的研究の応用

Synthesis and Structural Analysis

Research into compounds with similar structural features to 1-(1-Cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride often focuses on their synthesis and structural properties. For example, the study of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones reveals the complexity and versatility of reactions involving chloral and amines, leading to a variety of products depending on reaction conditions. This demonstrates the potential for synthesizing a wide range of compounds with diverse biological and chemical properties through controlled reactions (Issac & Tierney, 1996).

Biological and Medicinal Properties

Studies on compounds like 1-methylcyclopropene highlight the importance of small molecular modifications in altering biological activity. 1-Methylcyclopropene, for instance, is used to inhibit ethylene action in plants, showcasing how minor changes in molecular structure can lead to significant effects on biological processes. This underscores the potential of structurally similar compounds to 1-(1-Cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride in pharmacology and biochemistry for modulating biological pathways (Blankenship & Dole, 2003).

Heterocyclic Compound Synthesis

The reactivity and applications of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one and its derivatives in synthesizing heterocyclic compounds highlight the broad utility of nitrogen-containing heterocycles in chemical synthesis. These compounds serve as building blocks for creating a diverse array of heterocyclic compounds with potential applications in drug development and materials science (Gomaa & Ali, 2020).

Environmental and Analytical Chemistry

Research into the occurrence and effects of brominated flame retardants, including novel compounds, in various environments underscores the importance of understanding the environmental impact and analytical detection of chemical compounds. This research area illustrates the necessity for developing sensitive and specific analytical methods for detecting and quantifying chemical pollutants, which could be applicable to compounds like 1-(1-Cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride in environmental samples (Zuiderveen, Slootweg, & de Boer, 2020).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

特性

IUPAC Name |

1-(1-cyclopropyltetrazol-5-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N5.ClH/c1-4(7)6-8-9-10-11(6)5-2-3-5;/h4-5H,2-3,7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPOHKGJXSBODMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN=NN1C2CC2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2482686.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea](/img/structure/B2482688.png)

![4,6-Dimethyl-N-[(4-sulfamoylphenyl)methyl]pyrimidine-2-carboxamide](/img/structure/B2482691.png)

![5-chloro-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxybenzamide](/img/structure/B2482698.png)

![3-[5-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylpropanamide](/img/structure/B2482700.png)

![2-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2482709.png)